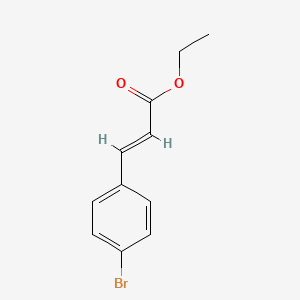

Ethyl trans-4-bromocinnamate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-3-(4-bromophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8H,2H2,1H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOOKYIPLSLPRTC-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24393-53-1, 15795-20-7 | |

| Record name | 2-Propenoic acid, 3-(4-bromophenyl)-, ethyl ester, (2E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24393-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-(4-bromophenyl)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024393531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl trans-4-bromocinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 4-bromocinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of Ethyl trans-4-bromocinnamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl trans-4-bromocinnamate, an important intermediate in organic synthesis and drug discovery. This document details common synthetic methodologies, including experimental protocols, and presents key characterization data in a structured format for easy reference.

Physicochemical Properties

This compound is a clear, colorless to yellow liquid at room temperature.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁BrO₂ | [2] |

| Molecular Weight | 255.11 g/mol | [2] |

| Boiling Point | 180 °C at 18 mmHg | [1] |

| Density | 1.359 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.596 | [1] |

| CAS Number | 24393-53-1 |

Synthetic Methodologies

The synthesis of this compound can be achieved through several established synthetic routes. The most common and effective methods include the Horner-Wadsworth-Emmons reaction, the Wittig reaction, and Fischer esterification.

Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes, favoring the formation of the (E)-isomer, which corresponds to the trans configuration in this case.[3] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone.[3]

Reaction Scheme:

Caption: Horner-Wadsworth-Emmons reaction pathway.

Experimental Protocol:

-

Preparation of the Phosphonate Carbanion: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a suitable base is suspended in an anhydrous solvent (e.g., tetrahydrofuran). Commonly used bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃). Triethyl phosphonoacetate is then added dropwise to the suspension at 0 °C. The mixture is stirred for a period to allow for the complete formation of the phosphonate carbanion.

-

Reaction with Aldehyde: A solution of 4-bromobenzaldehyde in the same anhydrous solvent is added dropwise to the reaction mixture at 0 °C.

-

Reaction Monitoring and Work-up: The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[4][5][6]

Wittig Reaction

The Wittig reaction provides another reliable method for the synthesis of alkenes from aldehydes or ketones using a phosphorus ylide.[7][8] For the synthesis of this compound, a stabilized ylide, (carbethoxymethylene)triphenylphosphorane, is reacted with 4-bromobenzaldehyde.[7][8]

Reaction Scheme:

Caption: Wittig reaction for this compound.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, 4-bromobenzaldehyde is dissolved in an appropriate solvent (a solvent-free reaction is also possible).[7][9]

-

Addition of Ylide: (Carbethoxymethylene)triphenylphosphorane is added to the solution of the aldehyde. The mixture is stirred at room temperature.

-

Reaction Monitoring and Work-up: The progress of the reaction is monitored by TLC. Once the starting material is consumed, the reaction mixture is worked up.[9]

-

Purification: The byproduct, triphenylphosphine oxide, can often be removed by precipitation from a non-polar solvent mixture (e.g., hexanes/ether).[7] Further purification of the desired this compound can be achieved by column chromatography or recrystallization.[4][5][6][10]

Fischer Esterification

Fischer esterification is a classic method for producing esters by the acid-catalyzed reaction of a carboxylic acid with an alcohol.[11][12][13][14] In this case, 4-bromocinnamic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).[11][12][14]

Reaction Scheme:

Caption: Fischer esterification of 4-bromocinnamic acid.

Experimental Protocol:

-

Reaction Setup: 4-Bromocinnamic acid is dissolved in a large excess of absolute ethanol. A catalytic amount of concentrated sulfuric acid is carefully added to the solution.

-

Reflux: The reaction mixture is heated to reflux for several hours to drive the equilibrium towards the product.[13] The reaction can be monitored by TLC.

-

Work-up: After cooling to room temperature, the excess ethanol is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by washing with brine.[12]

-

Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated. The crude product can be purified by distillation under reduced pressure or by column chromatography.[4][5][6][15]

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.65 | Doublet | 1H | Vinylic proton (Ar-CH=) |

| ~7.50 | Multiplet | 4H | Aromatic protons |

| ~6.40 | Doublet | 1H | Vinylic proton (=CH-COOEt) |

| ~4.25 | Quartet | 2H | Methylene protons (-O-CH₂-CH₃) |

| ~1.30 | Triplet | 3H | Methyl protons (-O-CH₂-CH₃) |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~166 | Carbonyl carbon (C=O) |

| ~143 | Vinylic carbon (Ar-CH=) |

| ~134 | Aromatic carbon (C-Br) |

| ~132 | Aromatic carbons |

| ~129 | Aromatic carbons |

| ~123 | Vinylic carbon (=CH-COOEt) |

| ~61 | Methylene carbon (-O-CH₂) |

| ~14 | Methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretching (aliphatic) |

| ~1715 | Strong | C=O stretching (ester) |

| ~1635 | Medium | C=C stretching (alkene) |

| ~1600, ~1485 | Medium-Weak | C=C stretching (aromatic) |

| ~1250, ~1170 | Strong | C-O stretching (ester) |

| ~980 | Strong | =C-H bending (trans alkene) |

| ~820 | Strong | C-H bending (para-substituted aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 254/256 | Molecular ion peak (M⁺, due to ⁷⁹Br and ⁸¹Br isotopes) |

| 209/211 | [M - OCH₂CH₃]⁺ |

| 181/183 | [M - COOCH₂CH₃]⁺ |

| 102 | [C₇H₆]⁺ fragment |

Logical Relationships

The synthesis of this compound involves the formation of key bonds and the assembly of specific structural motifs.

Caption: Key structural contributions in the synthesis.

This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to consult the primary literature for further details and specific applications.

References

- 1. This compound 98 24393-53-1 [sigmaaldrich.com]

- 2. This compound | C11H11BrO2 | CID 688115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. webassign.net [webassign.net]

- 8. webassign.net [webassign.net]

- 9. community.wvu.edu [community.wvu.edu]

- 10. Reagents & Solvents [chem.rochester.edu]

- 11. researchgate.net [researchgate.net]

- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 13. cerritos.edu [cerritos.edu]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl trans-4-bromocinnamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl trans-4-bromocinnamate, with the CAS number 24393-53-1, is an organic compound that holds significance in various fields of chemical research and development, including as a building block in the synthesis of more complex molecules.[1] Its structure, featuring a bromine-substituted phenyl group conjugated with an ethyl acrylate moiety, makes it a subject of interest for studies in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and logical workflows for its characterization.

Physical and Chemical Properties

This compound is typically a clear yellow liquid at room temperature.[2] It is soluble in many organic solvents. The following tables summarize its key physical and chemical properties.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁BrO₂ | [1][2] |

| Molecular Weight | 255.11 g/mol | [1][3] |

| Appearance | Clear yellow liquid | [2] |

| Boiling Point | 180 °C at 18 mmHg | [3] |

| Density | 1.359 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.596 | [3] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |

| Storage Temperature | 2-8°C | [3] |

Table 2: Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. Below is a summary of the expected spectral data.

| Spectroscopy | Data |

| ¹H NMR | Spectral data is available.[1][2] |

| ¹³C NMR | Spectral data is available.[1][2] |

| Infrared (IR) | Neat IR spectral data is available.[1] |

| Mass Spectrometry (MS) | GC-MS data is available.[1] |

Experimental Protocols

The synthesis and purification of this compound can be achieved through several established organic chemistry reactions. Below are detailed protocols for its preparation via the Wittig reaction and Fischer esterification, followed by a standard purification method.

Synthesis via Wittig Reaction

The Wittig reaction provides a reliable method for the stereoselective synthesis of alkenes from aldehydes and phosphorus ylides.[4][5] This protocol is adapted from a general procedure for the synthesis of ethyl cinnamate.[5]

Reaction Scheme:

Procedure:

-

In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add (carbethoxymethylene)triphenylphosphorane (1.15 equivalents).

-

Add 4-bromobenzaldehyde (1.00 equivalent) to the flask.

-

Stir the mixture at room temperature. The reaction is often solvent-free and proceeds as a paste or melt.[5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 10% ethyl acetate in hexanes).

-

Upon completion, add hexanes to the reaction mixture to precipitate the triphenylphosphine oxide byproduct.

-

Stir the suspension for a few minutes and then filter the solid.

-

Wash the solid with a small amount of cold hexanes.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude this compound.

Synthesis via Fischer Esterification

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[6][7] This protocol is adapted from a general procedure for the esterification of cinnamic acids.[8]

Reaction Scheme:

Procedure:

-

To a 100 mL round-bottom flask, add trans-4-bromocinnamic acid (1.00 equivalent) and absolute ethanol (excess, can be used as the solvent).

-

Add a magnetic stir bar to the flask.

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 drops).

-

Attach a reflux condenser and heat the mixture to reflux with stirring for 1-2 hours.[7]

-

Monitor the reaction by TLC.

-

After cooling to room temperature, remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography

Column chromatography is a standard method for the purification of organic compounds.[9]

Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a solvent system of increasing polarity, for example, starting with 100% hexanes and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the logical workflow for the synthesis and characterization of this compound.

Caption: Synthesis workflow for this compound via Wittig reaction.

Caption: Analytical workflow for the characterization of this compound.

References

- 1. This compound | C11H11BrO2 | CID 688115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(24393-53-1) 1H NMR [m.chemicalbook.com]

- 3. This compound 98 24393-53-1 [sigmaaldrich.com]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. webassign.net [webassign.net]

- 6. cerritos.edu [cerritos.edu]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. athabascau.ca [athabascau.ca]

- 9. public.websites.umich.edu [public.websites.umich.edu]

Spectroscopic Analysis of Ethyl trans-4-bromocinnamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of Ethyl trans-4-bromocinnamate, a compound of interest in organic synthesis and pharmaceutical research. The following sections detail the methodologies for acquiring and interpreting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a structured format for clarity and comparative analysis.

Spectroscopic Data Summary

The key spectroscopic data for this compound are summarized in the tables below. These values are compiled from various spectral databases and literature sources.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.63 | d | 16.0 | 1H | H-α |

| 7.52 | d | 8.5 | 2H | H-2', H-6' |

| 7.40 | d | 8.5 | 2H | H-3', H-5' |

| 6.44 | d | 16.0 | 1H | H-β |

| 4.25 | q | 7.1 | 2H | -OCH₂CH₃ |

| 1.33 | t | 7.1 | 3H | -OCH₂CH₃ |

Note: Assignments are based on typical chemical shifts and coupling constants for similar structures.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 166.5 | C=O |

| 143.1 | C-α |

| 133.5 | C-4' |

| 132.2 | C-2', C-6' |

| 129.5 | C-3', C-5' |

| 123.6 | C-1' |

| 118.9 | C-β |

| 60.7 | -OCH₂CH₃ |

| 14.3 | -OCH₂CH₃ |

Note: Assignments are based on typical chemical shifts for similar structures.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1715 | Strong | C=O stretch (α,β-unsaturated ester) |

| ~1635 | Medium | C=C stretch (alkene) |

| ~1590, 1485 | Medium | C=C stretch (aromatic) |

| ~1270, 1170 | Strong | C-O stretch (ester) |

| ~1070 | Strong | C-Br stretch |

| ~980 | Strong | =C-H bend (trans alkene) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 254/256 | ~95/95 | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes) |

| 209/211 | 100/100 | [M - OCH₂CH₃]⁺ |

| 181/183 | ~40/40 | [M - COOCH₂CH₃]⁺ |

| 102 | ~70 | [C₈H₆]⁺ |

Note: The presence of bromine is indicated by the characteristic M/M+2 isotopic pattern with approximately equal intensities.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or 500 MHz).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of the liquid sample directly onto the ATR crystal.

-

Ensure the crystal surface is completely covered.

-

-

Sample Preparation (Neat/Thin Film):

-

Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin film.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C=O, C=C, C-O, C-Br).

-

Compare the observed frequencies with standard IR correlation charts.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

The sample is vaporized and separated on a capillary column (e.g., a non-polar or medium-polarity column).

-

The separated components elute from the column and enter the mass spectrometer.

-

-

Instrumentation: Use a mass spectrometer, commonly a quadrupole or time-of-flight (TOF) analyzer, coupled with a gas chromatograph.

-

Ionization:

-

Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

-

Mass Analysis:

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight. Note the characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br).

-

Analyze the fragmentation pattern to identify characteristic fragment ions. This provides structural information about the molecule.

-

Compare the obtained mass spectrum with spectral libraries for confirmation.

-

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic data analysis.

An In-depth Technical Guide to the 1H NMR Spectrum Interpretation of Ethyl trans-4-bromocinnamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of ethyl trans-4-bromocinnamate. The document details the experimental protocol for acquiring the spectrum, presents a thorough interpretation of the spectral data, and includes visualizations to aid in understanding the molecular structure and the relationships between its constituent protons.

Introduction

This compound is an organic compound of significant interest in synthetic chemistry and drug discovery. As a derivative of cinnamic acid, it serves as a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents. Accurate structural elucidation is paramount in the development of new chemical entities, and 1H NMR spectroscopy is one of the most powerful analytical techniques for this purpose. This guide offers a detailed interpretation of the 1H NMR spectrum of this compound, providing researchers with the necessary information to confidently identify and characterize this compound.

Experimental Protocol

A high-resolution 1H NMR spectrum of this compound was acquired using a standard protocol. The following is a detailed methodology for obtaining the spectrum.

Instrumentation:

-

Spectrometer: Bruker Avance 400 MHz NMR Spectrometer

-

Probe: 5 mm BBO probe

-

Software: TopSpin 3.2

Sample Preparation:

-

Approximately 10-20 mg of this compound was accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl3).

-

The solution was transferred to a clean, dry 5 mm NMR tube.

-

The sample was vortexed to ensure homogeneity.

Data Acquisition Parameters:

-

Solvent: CDCl3

-

Temperature: 298 K

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: 8278 Hz (20.5 ppm)

-

Transmitter Frequency Offset: 4.7 ppm

Data Processing:

The raw data was processed using the instrument's software. An exponential window function was applied with a line broadening factor of 0.3 Hz. The spectrum was then Fourier transformed, and the baseline was corrected. The chemical shifts were referenced to the residual solvent peak of CDCl3 at 7.26 ppm.

Data Presentation

The 1H NMR spectral data for this compound is summarized in the table below. The assignments are based on the chemical environment of each proton and are supported by data from similar compounds.

| Proton Label | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H-a | 7.63 | Doublet | 16.0 | 1H | Vinylic proton |

| H-b | 6.42 | Doublet | 16.0 | 1H | Vinylic proton |

| H-c, H-c' | 7.52 | Doublet | 8.5 | 2H | Aromatic protons |

| H-d, H-d' | 7.37 | Doublet | 8.5 | 2H | Aromatic protons |

| H-e | 4.25 | Quartet | 7.1 | 2H | Methylene protons (-CH2-) |

| H-f | 1.33 | Triplet | 7.1 | 3H | Methyl protons (-CH3) |

Spectrum Interpretation

The 1H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule.

-

Vinylic Protons (H-a and H-b): The two vinylic protons appear as doublets at 7.63 ppm and 6.42 ppm. The large coupling constant of 16.0 Hz is characteristic of a trans-alkene, confirming the stereochemistry of the double bond. The downfield shift of H-a is attributed to its proximity to the deshielding aromatic ring.

-

Aromatic Protons (H-c, H-c', H-d, H-d'): The four aromatic protons appear as two doublets at 7.52 ppm and 7.37 ppm. This AA'BB' system is typical for a 1,4-disubstituted benzene ring. The protons H-c and H-c' are ortho to the bromine atom, while H-d and H-d' are ortho to the vinyl group.

-

Ethyl Group Protons (H-e and H-f): The ethyl ester group gives rise to a quartet at 4.25 ppm (H-e) and a triplet at 1.33 ppm (H-f). The quartet corresponds to the two methylene protons, which are split by the three adjacent methyl protons. The triplet corresponds to the three methyl protons, which are split by the two adjacent methylene protons. The coupling constant for both multiplets is 7.1 Hz.

Visualizations

The following diagrams illustrate the structure of this compound and the workflow for its 1H NMR analysis.

Caption: Chemical structure of this compound with proton labeling.

Caption: Workflow for 1H NMR analysis of this compound.

In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Ethyl trans-4-bromocinnamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of Ethyl trans-4-bromocinnamate (C₁₁H₁₁BrO₂). The information presented herein is essential for the structural elucidation, identification, and quality control of this compound in various research and development settings.

Core Data Presentation

The mass spectrum of this compound is characterized by a series of distinct fragment ions resulting from the energetic bombardment of the molecule with electrons. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant fragments, are summarized in the table below. This data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1][2]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 256/254 | 35/35 | [M]⁺ (Molecular Ion) |

| 211/209 | 100/100 | [M - OCH₂CH₃]⁺ |

| 183/181 | 40/40 | [M - COOCH₂CH₃]⁺ |

| 130 | 50 | [C₁₀H₇]⁺ |

| 102 | 85 | [C₈H₆]⁺ |

| 76 | 30 | [C₆H₄]⁺ |

| 45 | 25 | [COOCH₂CH₃]⁺ |

| 29 | 45 | [CH₂CH₃]⁺ |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization conditions is initiated by the removal of an electron to form the molecular ion, [M]⁺. The presence of the bromine atom results in a characteristic isotopic pattern for bromine-containing fragments (approximately equal intensity for isotopes ⁷⁹Br and ⁸¹Br). The subsequent fragmentation follows several key pathways driven by the stability of the resulting cations and neutral losses.

The primary fragmentation pathways are illustrated in the diagram below. The most abundant fragment ion observed is due to the loss of the ethoxy radical (•OCH₂CH₃), leading to the formation of the stable 4-bromocinnamoyl cation at m/z 211/209. Further fragmentation involves the loss of carbon monoxide, cleavage of the ester group, and fragmentation of the aromatic ring.

Caption: Proposed EI-MS fragmentation pathway of this compound.

Experimental Protocols

The mass spectral data presented was obtained using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source. The following provides a detailed, representative methodology for acquiring the mass spectrum of this compound.

1. Sample Preparation

-

A stock solution of this compound is prepared by dissolving the compound in a volatile organic solvent, such as dichloromethane or ethyl acetate, to a concentration of approximately 1 mg/mL.

-

A working solution of 10 µg/mL is then prepared by diluting the stock solution with the same solvent.

2. Gas Chromatography (GC) Conditions

-

Injector: Split/splitless injector, operated in splitless mode.

-

Injector Temperature: 250 °C

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp to 280 °C at a rate of 15 °C/min.

-

Hold at 280 °C for 5 minutes.

-

-

Injection Volume: 1 µL

3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: m/z 40-300

-

Scan Rate: 2 scans/second

The workflow for this experimental protocol is outlined in the diagram below.

Caption: Experimental workflow for GC-MS analysis.

References

Crystal Structure Analysis of Substituted Cinnamic Acid Esters: A Technical Guide for Researchers

An in-depth exploration of the synthesis, crystallographic analysis, and biological significance of substituted cinnamic acid esters, providing researchers, scientists, and drug development professionals with a comprehensive resource for understanding their structure-activity relationships.

Substituted cinnamic acid esters are a class of organic compounds that have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and interesting solid-state properties. As derivatives of cinnamic acid, a naturally occurring aromatic fatty acid, these esters exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. The therapeutic potential of these compounds is intrinsically linked to their three-dimensional molecular structure, which dictates their interaction with biological targets. This technical guide provides a detailed overview of the crystal structure analysis of substituted cinnamic acid esters, encompassing experimental protocols for their synthesis and crystallization, a compilation of crystallographic data, and an exploration of their engagement with key biological signaling pathways.

Data Presentation: Crystallographic Data of Substituted Cinnamic Acid Esters

The following tables summarize the crystallographic data for a selection of substituted cinnamic acid esters, providing key parameters for comparative analysis.

Table 1: Crystal Data and Structure Refinement for Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate [1]

| Parameter | Value |

| Empirical Formula | C₁₃H₁₃NO₃ |

| Formula Weight | 231.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.4889(12) |

| b (Å) | 8.3552(16) |

| c (Å) | 17.143(3) |

| α (°) | 90 |

| β (°) | 91.294(11) |

| γ (°) | 90 |

| Volume (ų) | 1215.6(3) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.263 |

| Absorption Coefficient (mm⁻¹) | 0.74 |

| F(000) | 488 |

| Crystal Size (mm³) | 0.40 x 0.33 x 0.27 |

| θ range for data collection (°) | 4.6 to 68.3 |

| Reflections collected | 4798 |

| Independent reflections | 1937 [R(int) = 0.069] |

| Final R indices [I>2σ(I)] | R1 = 0.067, wR2 = 0.201 |

| R indices (all data) | R1 = 0.103, wR2 = 0.231 |

Table 2: Crystal Data and Structure Refinement for Ethyl 3,4-dihydroxycinnamate (Ethyl Caffeate) [2][3][4]

| Parameter | Value |

| Empirical Formula | C₁₁H₁₂O₄ |

| Formula Weight | 208.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.134(2) |

| b (Å) | 5.578(1) |

| c (Å) | 14.897(3) |

| α (°) | 90 |

| β (°) | 108.89(3) |

| γ (°) | 90 |

| Volume (ų) | 953.4(3) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.450 |

| Absorption Coefficient (mm⁻¹) | 0.113 |

| F(000) | 440 |

| Crystal Size (mm³) | 0.30 x 0.20 x 0.15 |

| θ range for data collection (°) | 2.8 to 26.0 |

| Reflections collected | 2134 |

| Independent reflections | 1877 [R(int) = 0.021] |

| Final R indices [I>2σ(I)] | R1 = 0.042, wR2 = 0.115 |

| R indices (all data) | R1 = 0.053, wR2 = 0.124 |

Table 3: Crystal Data for Selected Nitro-Substituted Methyl Cinnamates [5][6][7][8]

| Compound | Methyl 3-nitrocinnamate | Methyl (E)-3-(2-nitrophenyl)acrylate |

| Empirical Formula | C₁₀H₉NO₄ | C₁₀H₉NO₄ |

| Formula Weight | 207.18 | 207.18 |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pca2₁ |

| a (Å) | 11.045(2) | 15.342(3) |

| b (Å) | 5.897(1) | 3.948(1) |

| c (Å) | 14.933(3) | 15.869(3) |

| α (°) | 90 | 90 |

| β (°) | 108.23(3) | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 923.3(3) | 961.5(4) |

| Z | 4 | 4 |

Experimental Protocols

Synthesis of Substituted Cinnamic Acid Esters

A reliable and versatile method for the stereoselective synthesis of (E)-2-aryl substituted cinnamic acid esters is the Horner-Wadsworth-Emmons (HWE) olefination.[9] This method offers high yields and is superior to the traditional Perkin reaction, especially for electron-rich substrates.[9]

Protocol: Horner-Wadsworth-Emmons Synthesis [10]

-

Phosphonate Synthesis (Arbuzov Reaction):

-

A mixture of an appropriately substituted benzyl bromide (1.0 eq) and triethyl phosphite (1.2 eq) is heated at 140-150 °C for 2-4 hours under a nitrogen atmosphere.

-

The reaction progress is monitored by TLC.

-

After completion, the excess triethyl phosphite is removed under reduced pressure to yield the crude phosphonate, which can often be used without further purification.

-

-

Olefination Reaction:

-

To a solution of the phosphonate (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) is added portion-wise.

-

The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes.

-

The reaction mixture is cooled back to 0 °C, and a solution of the desired substituted benzaldehyde (1.0 eq) in anhydrous THF is added dropwise.

-

The reaction is stirred at room temperature for 2-16 hours, with progress monitored by TLC.

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the pure substituted cinnamic acid ester.

-

Crystallization for X-ray Analysis

Obtaining high-quality single crystals is the most critical and often the most challenging step in crystal structure determination.[11] Slow evaporation, slow cooling, and vapor diffusion are common techniques.

Protocol: Recrystallization by Slow Evaporation [12][13]

-

Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.[12] A mixed solvent system (e.g., ethanol/water, ethyl acetate/hexane) can also be effective.[12]

-

Dissolution: Dissolve the synthesized and purified cinnamic acid ester in a minimal amount of the chosen hot solvent or solvent mixture to create a saturated or near-saturated solution.

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Cover the flask with a perforated film (e.g., Parafilm with small holes) to allow for slow evaporation of the solvent at room temperature.

-

Crystal Growth: Allow the solution to stand undisturbed for several days to weeks. Slow evaporation will gradually increase the concentration, leading to the formation of well-defined single crystals.

-

Isolation: Once suitable crystals have formed, carefully decant the mother liquor and wash the crystals with a small amount of cold solvent. The crystals are then dried for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[11][14]

Protocol: Data Collection and Structure Refinement [15][16]

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[15]

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction images are collected by a detector.[15]

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the diffraction spots are integrated.

-

Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Structure Refinement: The initial model is refined against the experimental diffraction data using least-squares methods. This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[15]

-

Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability.

Mandatory Visualization

The biological activities of substituted cinnamic acid esters are often attributed to their ability to modulate key signaling pathways involved in inflammation and apoptosis. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflow for crystal structure analysis.

References

- 1. studylib.net [studylib.net]

- 2. Ethyl Caffeate | C11H12O4 | CID 5317238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ETHYL 3,4-DIHYDROXYCINNAMATE | 66648-50-8 [chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. methyl 3-nitrocinnamate [stenutz.eu]

- 6. Methyl 3-nitrobenzoate | C8H7NO4 | CID 69260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (E)-Methyl 3-(2-nitrophenyl)acrylate | C10H9NO4 | CID 5354241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. METHYLTRANS-4-NITROCINNAMATE | 637-57-0 [chemicalbook.com]

- 9. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. people.chem.umass.edu [people.chem.umass.edu]

- 14. books.rsc.org [books.rsc.org]

- 15. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 16. geo.umass.edu [geo.umass.edu]

A Theoretical Framework for a Deep Dive into the Electronic Properties of Ethyl trans-4-bromocinnamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Ethyl trans-4-bromocinnamate

This compound is an ester derivative of cinnamic acid, characterized by a bromine atom at the para position of the phenyl ring. The presence of the bromine atom, an electron-withdrawing group, is expected to significantly influence the electronic distribution within the molecule, thereby affecting its chemical and physical properties. Cinnamic acid and its derivatives have been explored for a range of biological activities, and computational studies on similar compounds have demonstrated the value of theoretical analysis in understanding their structure-activity relationships.

Theoretical Background: Key Electronic Properties

A molecule's electronic properties are fundamental to its behavior. The following are key descriptors that are typically investigated in theoretical studies:

-

Highest Occupied Molecular Orbital (HOMO): The outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons and its ionization potential.

-

Lowest Unoccupied Molecular Orbital (LUMO): The innermost orbital without electrons. The energy of the LUMO is related to the molecule's ability to accept electrons and its electron affinity.

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO. A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability.

-

Ionization Potential (IP): The minimum energy required to remove an electron from a molecule. It can be approximated from the HOMO energy using Koopmans' theorem (IP ≈ -EHOMO).

-

Electron Affinity (EA): The energy released when an electron is added to a molecule. It can be approximated from the LUMO energy (EA ≈ -ELUMO).

-

Dipole Moment (µ): A measure of the overall polarity of a molecule, arising from the separation of positive and negative charges.

Proposed Computational Methodology

To determine the electronic properties of this compound, a standard and reliable computational approach using Density Functional Theory (DFT) is recommended. The following protocol is based on methodologies frequently applied to similar organic molecules.

Computational Software

The Gaussian suite of programs is a widely used and powerful tool for performing high-level quantum chemical calculations.

Theoretical Method and Basis Set

-

Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice that provides a good balance between accuracy and computational cost for organic molecules.

-

Basis Set: The 6-311++G(d,p) basis set is recommended. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and excited states, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.

Step-by-Step Computational Workflow

-

Geometry Optimization: The initial step is to determine the most stable three-dimensional structure of this compound. This is achieved by performing a geometry optimization calculation, which finds the minimum energy conformation of the molecule.

-

Frequency Calculation: Following optimization, a frequency calculation should be performed at the same level of theory. This confirms that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and provides thermodynamic data.

-

Calculation of Electronic Properties: Once the optimized geometry is confirmed, the electronic properties can be calculated. This includes the energies of the HOMO and LUMO, the dipole moment, and other relevant parameters.

The logical flow of this computational process can be visualized as follows:

Data Presentation

The quantitative results from such a theoretical study should be presented in a clear and organized manner to facilitate comparison and analysis. The following tables provide a template for presenting the key electronic properties of this compound.

Table 1: Calculated Energies of Frontier Molecular Orbitals and Energy Gap

| Parameter | Energy (eV) |

| EHOMO | Data not available in literature |

| ELUMO | Data not available in literature |

| HOMO-LUMO Gap (ΔE) | Data not available in literature |

Table 2: Calculated Global Reactivity Descriptors

| Parameter | Value |

| Ionization Potential (IP) | Data not available in literature |

| Electron Affinity (EA) | Data not available in literature |

| Dipole Moment (µ) | Data not available in literature |

Visualization of Molecular Structure

A visual representation of the molecule is essential for understanding its structure. The following diagram illustrates the molecular structure of this compound.

Thermal Stability and Degradation Pathways of Ethyl trans-4-bromocinnamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl trans-4-bromocinnamate is a substituted cinnamic acid ester with potential applications in various fields, including organic synthesis and materials science. An understanding of its thermal stability and degradation pathways is crucial for its handling, storage, and application, particularly in processes involving elevated temperatures. This technical guide provides a comprehensive overview of the expected thermal behavior of this compound, based on the analysis of related compounds and established chemical principles. It outlines the experimental protocols for characterizing its thermal properties and proposes potential degradation pathways.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its identification and handling.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₁BrO₂ | [1] |

| Molecular Weight | 255.11 g/mol | [1] |

| Appearance | Clear yellow liquid | |

| Boiling Point | 180 °C at 18 mmHg | |

| Density | 1.359 g/mL at 25 °C | |

| Refractive Index | n20/D 1.596 | |

| Flash Point | 113 °C (closed cup) | |

| Storage Temperature | 2-8°C |

Experimental Protocols for Thermal Analysis

To elucidate the thermal stability and degradation of this compound, a combination of thermoanalytical and spectrometric techniques is required. The following sections detail the standard experimental protocols for these analyses.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature ranges of degradation steps, and the composition of the final residue.

-

Instrument: A thermogravimetric analyzer.

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Experimental Conditions:

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Atmosphere: The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to study thermal decomposition, and under an oxidative atmosphere (e.g., air) to study thermo-oxidative degradation. The gas flow rate is maintained at a constant value (e.g., 50 mL/min).

-

-

Data Analysis: The TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum mass loss rate (Tpeak), and the percentage of mass loss at each stage.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

-

Instrument: A differential scanning calorimeter.

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

Temperature Program: The sample and reference are heated from a low temperature (e.g., 25 °C) to a temperature above the expected decomposition point at a constant heating rate (e.g., 10 °C/min).

-

Atmosphere: The analysis is typically performed under an inert atmosphere (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (e.g., melting, decomposition) and exothermic (e.g., crystallization, some decompositions) peaks. The peak temperature and the area under the peak (enthalpy change, ΔH) are determined.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a high temperature in the absence of oxygen, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

-

Instrument: A pyrolyzer coupled to a gas chromatograph-mass spectrometer system.

-

Sample Preparation: A very small amount of the sample (micrograms to milligrams) is placed in a pyrolysis sample cup or tube.

-

Experimental Conditions:

-

Pyrolysis: The sample is heated to a specific temperature (e.g., 500 °C, 700 °C) for a short period.

-

GC Separation: The pyrolysis products are transferred to a GC column (e.g., a capillary column) where they are separated based on their boiling points and interactions with the stationary phase. The oven temperature is programmed to elute the compounds of interest.

-

MS Detection: The separated compounds are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison with mass spectral libraries.

-

Hypothetical Thermal Behavior and Degradation Data

Table 2: Hypothetical TGA Data for this compound

| Degradation Stage | Temperature Range (°C) | Mass Loss (%) | Tpeak (°C) | Atmosphere |

| 1 | 200 - 350 | ~ 40 - 50 | ~ 280 | Nitrogen |

| 2 | 350 - 550 | ~ 30 - 40 | ~ 450 | Nitrogen |

| Residue | > 550 | ~ 10 - 20 | - | Nitrogen |

Note: This data is hypothetical and for illustrative purposes. Actual values may vary based on experimental conditions.

Table 3: Hypothetical DSC Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Atmosphere |

| Melting | ~ 40 - 50 | ~ 45 - 55 | Endothermic | Nitrogen |

| Decomposition | ~ 200 - 220 | ~ 280 - 300 | Endothermic | Nitrogen |

Note: This data is hypothetical and for illustrative purposes. Actual values may vary based on experimental conditions.

Proposed Degradation Pathways

The thermal degradation of this compound is expected to proceed through a complex series of reactions involving the ester group, the alkene double bond, and the bromo-substituted aromatic ring. Based on the principles of organic chemistry, the following degradation pathways are proposed.

Ester Pyrolysis (Ester Cleavage)

The primary degradation pathway at lower temperatures is likely to be the pyrolysis of the ethyl ester group. This can occur through two main mechanisms:

-

Concerted Six-Membered Ring Transition State (Ei mechanism): This is a common pathway for the pyrolysis of esters containing a β-hydrogen, leading to the formation of an alkene (ethylene) and a carboxylic acid (4-bromocinnamic acid).

-

Radical Scission: Homolytic cleavage of the C-O bond can also occur, particularly at higher temperatures, to form an acyl radical and an ethoxy radical. These radicals can then undergo further reactions.

Decarboxylation

The 4-bromocinnamic acid formed from ester pyrolysis can subsequently undergo decarboxylation at higher temperatures to produce 4-bromostyrene.

Reactions Involving the Alkene Double Bond

The double bond in the cinnamate backbone can undergo isomerization, polymerization, or cyclization reactions, especially at elevated temperatures. These reactions can lead to the formation of oligomeric and polymeric materials, contributing to the final char residue.

Reactions Involving the Bromo-Aromatic Ring

The carbon-bromine bond is susceptible to cleavage at high temperatures, leading to the formation of bromine radicals. These radicals are highly reactive and can participate in a variety of secondary reactions, including:

-

Hydrogen Abstraction: Formation of HBr.

-

Aromatic Substitution/Coupling: Formation of polybrominated aromatic compounds or larger condensed aromatic structures.

The presence of bromine is expected to influence the char formation process.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for the thermal analysis of this compound.

Caption: Workflow for the thermal analysis of this compound.

Proposed Degradation Pathways

The logical relationship of the proposed degradation pathways is depicted in the following diagram.

Caption: Proposed degradation pathways for this compound.

Conclusion

This technical guide provides a framework for understanding the thermal stability and degradation of this compound. While specific experimental data is currently lacking, the proposed methodologies and degradation pathways, derived from the behavior of analogous compounds, offer valuable insights for researchers and professionals working with this compound. Experimental validation using the techniques outlined herein is essential to confirm the hypothetical thermal behavior and to fully characterize the degradation products and mechanisms. Such data will be critical for ensuring the safe and effective use of this compound in various applications.

References

A Historical Perspective on the Synthesis of Cinnamic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cinnamic acid and its derivatives, a class of organic compounds ubiquitously found in the plant kingdom, have long captured the attention of chemists and pharmacologists alike. From their early isolation from natural sources to their current role as versatile scaffolds in drug discovery, the journey of cinnamic acid derivatives is a testament to the evolution of synthetic organic chemistry. This technical guide provides a comprehensive historical perspective on the synthesis of these valuable compounds, detailing key experimental protocols, comparative quantitative data, and the intricate signaling pathways they modulate.

From Nature's Bounty to Laboratory Synthesis: Early Discoveries

The story of cinnamic acid begins with its isolation from natural sources like cinnamon bark and balsam resins.[1] The trans-isomer is the most common form found in nature and is the primary article of commerce.[1] The first isolation of cinnamic acid is credited to F. Beilstein and A. Kuhlberg in 1872.[1] However, the ability to synthesize these compounds in the laboratory marked a pivotal moment, paving the way for the creation of a vast array of derivatives with diverse applications in pharmaceuticals, fragrances, and agrochemicals.[2]

The Dawn of Synthetic Methodologies: The Perkin Reaction

The first significant breakthrough in the synthesis of cinnamic acids was the Perkin reaction , developed by the English chemist William Henry Perkin in 1868.[3] This reaction involves the aldol condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid, which acts as a base catalyst.[3][4] The Perkin reaction proved to be a versatile method for preparing α,β-unsaturated aromatic acids and remains a cornerstone of classic organic synthesis.[3]

Experimental Protocol: Synthesis of trans-Cinnamic Acid via Perkin Reaction

This protocol details the conventional heating method for the synthesis of trans-cinnamic acid from benzaldehyde and acetic anhydride.

Materials:

-

Benzaldehyde

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Saturated sodium carbonate solution

-

Activated charcoal

-

Hydrochloric acid

-

Ethanol

-

Water

Apparatus:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Beaker

-

Büchner funnel and filter paper

-

pH paper

Procedure:

-

In a round-bottom flask, combine 10.0 g of freshly distilled benzaldehyde, 15.0 g of acetic anhydride, and 5.0 g of anhydrous sodium acetate.[5]

-

Fit the flask with a reflux condenser and heat the mixture in a heating mantle or oil bath to 180°C.[5]

-

Maintain this temperature with vigorous stirring for 4 hours.[5]

-

Allow the reaction mixture to cool slightly and then pour it into 100 mL of water.[5]

-

Add a saturated solution of sodium carbonate until the mixture is alkaline to litmus paper. This step dissolves the cinnamic acid as its sodium salt and hydrolyzes any unreacted acetic anhydride.[5]

-

If unreacted benzaldehyde is present (indicated by an almond-like odor), perform steam distillation to remove it.

-

Cool the solution and, if necessary, decolorize it by adding a small amount of activated charcoal and heating the mixture.

-

Filter the hot solution to remove the charcoal.

-

Acidify the filtrate with dilute hydrochloric acid until the precipitation of cinnamic acid is complete.

-

Collect the white crystals of cinnamic acid by vacuum filtration, wash with cold water, and allow them to dry.

-

The crude product can be recrystallized from a mixture of water and ethanol to yield pure trans-cinnamic acid.

Expanding the Synthetic Arsenal: Claisen-Schmidt and Knoevenagel Condensations

Following the Perkin reaction, other condensation reactions emerged as powerful tools for the synthesis of cinnamic acid derivatives and related compounds. The Claisen-Schmidt condensation , independently described by Rainer Ludwig Claisen and J. Gustav Schmidt in 1880 and 1881, involves the reaction of an aromatic aldehyde or ketone with an aliphatic aldehyde or ketone in the presence of a base or acid catalyst.[6] This reaction is particularly useful for the synthesis of chalcones, which are precursors to flavonoids.[7]

The Knoevenagel condensation provides another route to cinnamic acids, typically involving the reaction of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a weak base like pyridine or piperidine.[2]

Experimental Protocol: Synthesis of Chalcone via Claisen-Schmidt Condensation

This protocol outlines a standard base-catalyzed method for the synthesis of chalcone.

Materials:

-

Acetophenone

-

Benzaldehyde

-

Sodium hydroxide (NaOH)

-

Ethanol (95%)

-

Dilute Hydrochloric Acid (HCl)

Apparatus:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve 10 mmol of acetophenone and 10 mmol of benzaldehyde in 30-50 mL of 95% ethanol.[8]

-

Cool the flask in an ice bath and slowly add a solution of NaOH (e.g., 20 mmol in 10 mL of water) dropwise while stirring. Maintain the temperature below 25°C.[8]

-

After the addition is complete, continue stirring at room temperature for 2-4 hours. The formation of a precipitate is often observed.[9]

-

Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to a neutral pH.[8]

-

Collect the precipitated chalcone by vacuum filtration and wash it thoroughly with cold water.[8]

-

The crude product can be recrystallized from ethanol to obtain pure chalcone.

The Modern Era: Palladium-Catalyzed Cross-Coupling Reactions

The advent of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized organic synthesis. The Heck reaction , a palladium-catalyzed coupling of an unsaturated halide with an alkene, has become a powerful and highly efficient method for the synthesis of cinnamic acid derivatives.[10][11] This reaction offers several advantages, including high stereoselectivity, milder reaction conditions, and tolerance of a wide range of functional groups.[12]

Experimental Protocol: Synthesis of a Cinnamic Acid Derivative via Heck Reaction

This protocol describes a general procedure for the synthesis of a cinnamic acid derivative using a palladium catalyst.

Materials:

-

Aryl halide (e.g., iodobenzene)

-

Acrylic acid

-

Palladium(II) acetate [Pd(OAc)₂]

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

Solvent (e.g., N,N-dimethylformamide - DMF or acetonitrile)

-

1M Hydrochloric acid (HCl)

Apparatus:

-

Schlenk flask or round-bottom flask with a reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

Set up a Schlenk flask or a round-bottom flask with a reflux condenser under an inert atmosphere.

-

To the flask, add palladium(II) acetate (e.g., 0.05 mol%), triphenylphosphine (e.g., 0.1 mol%), and the aryl halide (e.g., 10 mmol).[5]

-

Add a suitable solvent such as DMF or acetonitrile (e.g., 15 mL).[5]

-

Add acrylic acid (e.g., 12 mmol) and triethylamine (e.g., 15 mmol) to the reaction mixture.[5]

-

Heat the reaction mixture to 80-100°C under the inert atmosphere for 4-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).[5]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the mixture into 50 mL of water and acidify with 1M HCl to a pH of approximately 2.[5]

-

The precipitated cinnamic acid derivative is then collected by filtration, washed with water, and can be further purified by recrystallization.

Quantitative Comparison of Synthetic Routes

The choice of synthetic methodology often depends on factors such as desired yield, reaction time, temperature, and the availability of starting materials. The following table provides a comparative summary of the key quantitative parameters for the different synthesis routes to cinnamic acid and its derivatives.

| Synthesis Route | Typical Yield (%) | Reaction Time | Reaction Temperature (°C) | Key Reactants | Catalyst/Reagent |

| Perkin Reaction | 4.98 - 72%[13] | 1 - 8 hours[13] | 70 - 180[13] | Benzaldehyde, Acetic Anhydride | Sodium Acetate or Potassium Acetate[13] |

| Knoevenagel Condensation | 73 - 90%[13] | Minutes to several hours | Room Temp. to 140[13] | Benzaldehyde, Malonic Acid | Weak bases (e.g., piperidine, pyridine)[13] |

| Claisen-Schmidt Condensation | ~78% (for esters)[13] | Several hours | 25 - 55[13] | Benzaldehyde, Acetic Acid Ester | Strong base (e.g., Sodium methoxide)[13] |

| Heck Reaction | Up to 96%[13] | 0.5 - 8 hours[14] | 80 - 150[5][14] | Aryl Halide, Acrylic Acid | Palladium catalyst (e.g., Pd(OAc)₂)[5] |

Cinnamic Acid Derivatives in Drug Development: Modulating Cellular Signaling Pathways

The therapeutic potential of cinnamic acid derivatives stems from their ability to interact with and modulate various cellular signaling pathways. Their anti-inflammatory, antioxidant, and anticancer properties are often attributed to their influence on key regulatory networks.[3][15]

The NF-κB Signaling Pathway: A Target for Anti-Inflammatory Action

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[3] Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the transcription of pro-inflammatory genes.[3] Cinnamic acid derivatives can inhibit this pathway by preventing the phosphorylation of IκB, thereby blocking NF-κB activation.[3]

References

- 1. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. fchpt.stuba.sk [fchpt.stuba.sk]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. asianpubs.org [asianpubs.org]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility Profile of Ethyl trans-4-bromocinnamate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of ethyl trans-4-bromocinnamate, a compound of interest in various research and development sectors. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this guide presents a framework for determining its solubility. It includes detailed experimental protocols and data presentation formats that can be utilized to generate and report solubility data. The methodologies described are based on established practices for similar compounds, such as other cinnamic acid esters.

Introduction

This compound is an organic compound with the chemical formula C₁₁H₁₁BrO₂. Its molecular structure, characterized by a bromine-substituted phenyl ring attached to an ethyl acrylate moiety, suggests its solubility in a range of organic solvents. Understanding the solubility of this compound is crucial for its application in synthesis, formulation, and various analytical procedures.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value |

| Molecular Formula | C₁₁H₁₁BrO₂ |

| Molecular Weight | 255.11 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 180 °C at 18 mmHg |

| Density | 1.359 g/mL at 25 °C |

| Refractive Index | n20/D 1.596 |

Note: These properties are based on publicly available data and may vary depending on the purity of the substance.

Qualitative Solubility

This compound is generally described as being soluble in many organic solvents, including alcohols, ethers, and ketones. However, for scientific and developmental purposes, quantitative solubility data is essential.

Quantitative Solubility Data (Illustrative)

Table 2: Illustrative Solubility Data of Cinnamic Acid in Various Organic Solvents at Different Temperatures

| Solvent | Temperature (K) | Molar Fraction (10³) | Solubility ( g/100g solvent) |

| Methanol | 293.15 | 35.85 | 18.25 |

| 298.15 | 41.53 | 21.57 | |

| 303.15 | 47.96 | 25.43 | |

| 308.15 | 55.21 | 29.93 | |

| 313.15 | 63.41 | 35.21 | |

| 318.15 | 72.68 | 41.42 | |

| 323.15 | 83.19 | 48.79 | |

| 328.15 | 95.12 | 57.61 | |

| Ethanol | 293.15 | 42.17 | 24.11 |

| 298.15 | 48.31 | 28.08 | |

| 303.15 | 55.15 | 32.68 | |

| 308.15 | 62.79 | 38.03 | |

| 313.15 | 71.36 | 44.29 | |

| 318.15 | 80.98 | 51.65 | |

| 323.15 | 91.82 | 60.36 | |

| 328.15 | 104.09 | 70.76 | |

| Ethyl Acetate | 293.15 | 55.93 | 36.91 |

| 298.15 | 63.83 | 42.92 | |

| 303.15 | 72.68 | 49.88 | |

| 308.15 | 82.61 | 58.01 | |

| 313.15 | 93.79 | 67.59 | |

| 318.15 | 106.41 | 79.01 | |

| 323.15 | 120.69 | 92.73 | |

| 328.15 | 136.88 | 109.42 |

Data for cinnamic acid is provided for illustrative purposes. Researchers should generate their own data for this compound.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data for this compound, the following experimental protocols are recommended.

The gravimetric method is a reliable and straightforward technique for determining the solubility of a compound in a given solvent.

Workflow for Gravimetric Solubility Determination

Methodological & Application

Application Notes and Protocols: Heck Coupling Reaction of Ethyl trans-4-bromocinnamate

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Heck Coupling Reaction

The Mizoroki-Heck reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] This Nobel Prize-winning reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance.[1] The reaction typically proceeds via a catalytic cycle involving a palladium(0) active species. This cycle includes the oxidative addition of the unsaturated halide to the Pd(0) center, coordination and insertion of the alkene, β-hydride elimination to form the product, and reductive elimination to regenerate the Pd(0) catalyst.[2][3]